2-Amino-3-methylbenzoic acid, also known as 3-methylanthranilic acid, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 151.16 g/mol. It appears as a white to light yellow crystalline solid and is soluble in methanol and water. The compound features an amino group (-NH) and a carboxylic acid group (-COOH) attached to a methyl-substituted benzene ring, making it a member of the anthranilic acid family. Its IUPAC name reflects its structure, indicating the positions of the amino and methyl groups on the benzene ring .
These reactions highlight its versatility as a building block for more complex organic molecules .
2-Amino-3-methylbenzoic acid exhibits notable biological activities, including:
Several methods for synthesizing 2-amino-3-methylbenzoic acid have been reported:
These methods highlight the compound's accessibility for research and industrial applications .
2-Amino-3-methylbenzoic acid has various applications across different fields:
These applications underscore its significance in both industrial and research settings .
Several compounds share structural similarities with 2-amino-3-methylbenzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-Amino-3,5-dimethylbenzoic acid | 14438-32-5 | 1.00 | Contains two methyl groups on the benzene ring. |
2-Amino-3,4-dimethylbenzoic acid | 50419-58-4 | 0.96 | Has dimethyl substitutions at different positions. |
2-Amino-4,5-dimethylbenzoic acid | 15089-51-7 | 0.96 | Methyl groups at para positions relative to amino. |
Anthranilic Acid | 118-92-3 | 0.90 | Lacks methyl substitution; simpler structure. |
Each of these compounds exhibits distinct properties that differentiate them from 2-amino-3-methylbenzoic acid while sharing similar functional groups that may lead to comparable biological activities or synthetic pathways .
Irritant